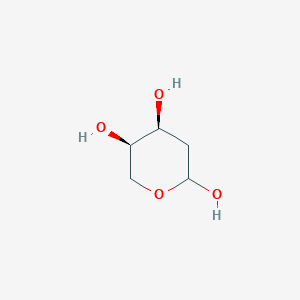

(4S,5R)-oxane-2,4,5-triol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4S,5R)-oxane-2,4,5-triol is a chiral compound with the molecular formula C5H10O4. It is a derivative of oxane, a six-membered ring ether, and contains three hydroxyl groups at the 2, 4, and 5 positions. The stereochemistry of the compound is defined by the (4S,5R) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5R)-oxane-2,4,5-triol typically involves the enantioselective ring-opening of cyclic ethers or the asymmetric reduction of corresponding ketones. One common method is the enantioselective reduction of 2,4,5-trihydroxy-2,5-dihydrofuran using chiral catalysts. The reaction conditions often include the use of hydrogen gas and a chiral rhodium or ruthenium catalyst under mild temperatures and pressures .

Industrial Production Methods

Industrial production of this compound may involve biocatalytic processes using enzymes such as epoxide hydrolases or alcohol dehydrogenases. These enzymes can selectively convert prochiral or racemic substrates into the desired enantiomer with high yield and purity. The process is typically carried out in aqueous media at ambient temperatures, making it environmentally friendly and cost-effective .

Analyse Des Réactions Chimiques

Types of Reactions

(4S,5R)-oxane-2,4,5-triol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

Reduction: The compound can be reduced to form diols or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Oxidation: PCC in dichloromethane (DCM) at room temperature.

Reduction: NaBH4 in methanol at 0°C.

Substitution: SOCl2 in pyridine at 0°C to room temperature.

Major Products Formed

Oxidation: Formation of 2,4,5-trioxane.

Reduction: Formation of 2,4,5-trihydroxyhexane.

Substitution: Formation of 2,4,5-trihalooxane.

Applications De Recherche Scientifique

(4S,5R)-oxane-2,4,5-triol has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Serves as a substrate for studying enzyme-catalyzed reactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.

Mécanisme D'action

The mechanism of action of (4S,5R)-oxane-2,4,5-triol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The compound can also participate in redox reactions, affecting cellular redox balance and signaling pathways[6][6].

Comparaison Avec Des Composés Similaires

Similar Compounds

(4R,5S)-oxane-2,4,5-triol: The enantiomer of (4S,5R)-oxane-2,4,5-triol with opposite stereochemistry.

2,4,5-trihydroxyhexane: A similar compound with an additional carbon atom in the ring.

2,4,5-trihydroxycyclohexane: A similar compound with a cyclohexane ring instead of an oxane ring.

Uniqueness

This compound is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its chiral centers make it valuable for asymmetric synthesis and as a chiral auxiliary in various chemical reactions. The presence of multiple hydroxyl groups also enhances its reactivity and versatility in chemical transformations .

Activité Biologique

(4S,5R)-oxane-2,4,5-triol, also known as a specific stereoisomer of oxane-2,4,5-triol, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound's structure suggests it may interact with various biological pathways, making it a candidate for further research in therapeutic applications.

- Molecular Formula : C5H10O4

- Molecular Weight : 134.13 g/mol

- CAS Number : Not specifically listed but related compounds exist under different CAS numbers.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antidiabetic Potential :

-

Antioxidant Properties :

- The compound may possess antioxidant capabilities that help mitigate oxidative stress in cells. This is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

-

Anti-inflammatory Effects :

- Preliminary studies suggest that oxane derivatives can reduce inflammation markers in cellular models. This could have implications for treating conditions such as arthritis and other inflammatory diseases.

Research Findings and Case Studies

Several studies have explored the biological activity of oxane derivatives:

Table 1: Summary of Biological Activities of Oxane Derivatives

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antidiabetic | Improved insulin sensitivity | |

| Antioxidant | Reduced oxidative stress markers | |

| Anti-inflammatory | Decreased levels of pro-inflammatory cytokines |

Case Study: Antidiabetic Mechanism

A case-control study investigated the metabolic effects of a related oxane compound on patients with type 2 diabetes. The study reported that subjects receiving the compound exhibited lower fasting plasma glucose levels and improved HbA1c compared to the control group . This suggests a promising avenue for developing new antidiabetic agents based on oxane structures.

Mechanistic Insights

The biological activity of this compound can be attributed to its interaction with specific receptors and enzymes involved in metabolic pathways:

- Glucose Transporters : The compound may enhance the activity of glucose transporter proteins (GLUTs), facilitating glucose uptake into cells.

- Enzymatic Inhibition : It may inhibit enzymes responsible for carbohydrate digestion and absorption, thereby lowering postprandial blood glucose levels.

Propriétés

IUPAC Name |

(4S,5R)-oxane-2,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c6-3-1-5(8)9-2-4(3)7/h3-8H,1-2H2/t3-,4+,5?/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVQAVWAHRUNNPG-PYHARJCCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(COC1O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H](COC1O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.